molecular formula C24H16ClF3N6O2 B1614443 2-Chloro-N-(2-(pyridin-3-ylamino)pyrimidin-5-yl)-5-(3-(trifluoromethyl)benzamido)benzamide CAS No. 1001340-84-6

2-Chloro-N-(2-(pyridin-3-ylamino)pyrimidin-5-yl)-5-(3-(trifluoromethyl)benzamido)benzamide

Cat. No. B1614443
M. Wt: 512.9 g/mol
InChI Key: DFILDJONVZJUCP-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name can provide information about the compound’s structure.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The analysis of the synthesis process would involve understanding these reactions, the reagents used, and the conditions under which the reactions occur.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity with other substances.


Safety And Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.


properties

IUPAC Name

2-chloro-N-[2-(pyridin-3-ylamino)pyrimidin-5-yl]-5-[[3-(trifluoromethyl)benzoyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF3N6O2/c25-20-7-6-16(32-21(35)14-3-1-4-15(9-14)24(26,27)28)10-19(20)22(36)33-18-12-30-23(31-13-18)34-17-5-2-8-29-11-17/h1-13H,(H,32,35)(H,33,36)(H,30,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFILDJONVZJUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)NC3=CN=C(N=C3)NC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648086
Record name 2-Chloro-N-{2-[(pyridin-3-yl)amino]pyrimidin-5-yl}-5-[3-(trifluoromethyl)benzamido]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-(pyridin-3-ylamino)pyrimidin-5-yl)-5-(3-(trifluoromethyl)benzamido)benzamide

CAS RN

1001340-84-6
Record name 2-Chloro-N-{2-[(pyridin-3-yl)amino]pyrimidin-5-yl}-5-[3-(trifluoromethyl)benzamido]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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